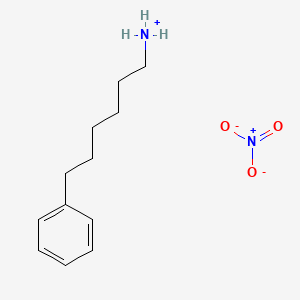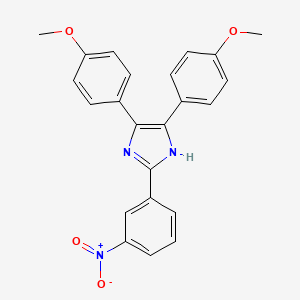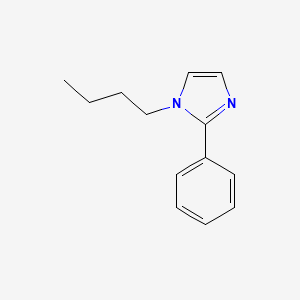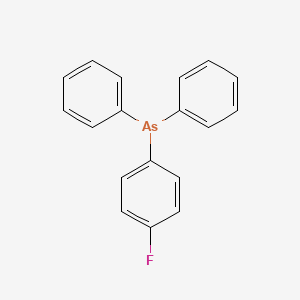![molecular formula C14H20N2 B14302676 2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[b]quinolin-11-amine CAS No. 113852-25-8](/img/structure/B14302676.png)
2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[b]quinolin-11-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[b]quinolin-11-amine is a complex organic compound with a unique structure that includes a quinoline core fused with a cycloheptane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[b]quinolin-11-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a quinoline derivative, the cyclization can be achieved using reagents such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and high-throughput screening can further enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[b]quinolin-11-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) to yield fully saturated derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: H₂ gas with Pd/C catalyst under atmospheric pressure.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, fully saturated cycloheptane-quinoline compounds, and functionalized amine derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[b]quinolin-11-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism by which 2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[b]quinolin-11-amine exerts its effects is primarily through its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved often include signal transduction cascades and metabolic processes, leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Diazabicyclo[5.4.0]undec-5-ene (DBU): A structurally related compound used as a strong base in organic synthesis.
Atractylone: Another compound with a similar fused ring structure, known for its biological activity.
γ-Patchoulene: A compound with a similar bicyclic structure, used in fragrance and flavor industries.
Uniqueness
2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[b]quinolin-11-amine is unique due to its specific ring fusion and the presence of an amine group, which imparts distinct chemical reactivity and potential biological activity
Eigenschaften
| 113852-25-8 | |
Molekularformel |
C14H20N2 |
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
2,3,4,6,7,8,9,10-octahydro-1H-cyclohepta[b]quinolin-11-amine |
InChI |
InChI=1S/C14H20N2/c15-14-10-6-2-1-3-8-12(10)16-13-9-5-4-7-11(13)14/h1-9H2,(H2,15,16) |
InChI-Schlüssel |
KLJCUIAGKSSLKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(CC1)N=C3CCCCC3=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6,6,7a-Trimethyltetrahydropyrrolo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B14302687.png)
